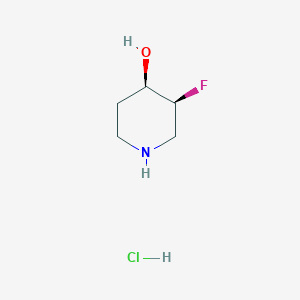

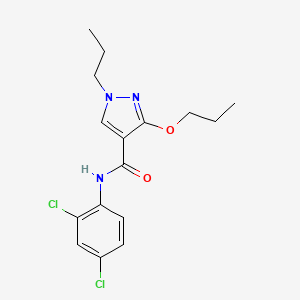

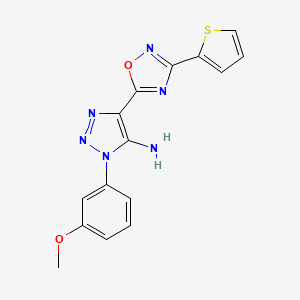

![molecular formula C12H13NO2S B2669368 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid CAS No. 1706436-06-7](/img/structure/B2669368.png)

5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is a chemical compound. It is a derivative of thieno[2,3-c]pyrrole , a type of thiophene-based analog . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .

Synthesis Analysis

The synthesis of thiophene derivatives like 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid often involves heterocyclization of various substrates . For example, 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates reacted with thioglycolic acid or ethyl thioglycolate in EtOH containing EtONa at room temperature, forming 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates .Molecular Structure Analysis

The molecular structure of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, the IR spectrum and NMR spectrum can provide valuable information about the functional groups and the chemical environment of the atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid can be complex and varied. They often involve condensation reactions, such as the Gewald reaction, the Paal–Knorr reaction, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid can be inferred from its molecular structure and the types of functional groups it contains. For instance, the presence of a carboxylic acid group suggests that it can participate in acid-base reactions .Scientific Research Applications

Novel Synthesis Methods

Thieno[2,3-d]pyrimidines Synthesis : A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids showcases the versatility of thieno compounds in chemical synthesis. This includes direct formation and displacement reactions leading to a variety of derivatives, highlighting the compound's role in developing new chemical entities (A. A. Santilli, D. H. Kim, & S. Wanser, 1971).

Regiocontrolled Cyclizations : The study on regioselectivity in cyclization reactions between carboxylic acids and carbon-carbon triple bonds points to the potential for creating diverse heterocyclic structures, a fundamental aspect of chemical synthesis with implications for developing pharmacologically active compounds (M. Uchiyama et al., 2006).

Antileukemic Activity

Antileukemic Derivatives : Research into 5-thienyl and 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) derivatives demonstrates the potential antileukemic activity of thieno compounds. The synthesis and evaluation of these compounds against leukemia L1210 highlight the therapeutic possibilities of chemically modified thieno compounds (D. Ladurée et al., 1989).

Esterification and Cyclization Methods

Carboxylic Esters and Lactones Synthesis : The esterification of carboxylic acids with alcohols using di-2-thienyl carbonate (2-DTC) offers a novel synthesis method for esters and lactones. This method demonstrates the utility of thieno compounds in the synthesis of complex molecules, including pharmaceuticals (Yoshiaki Oohashi, K. Fukumoto, & T. Mukaiyama, 2005).

Biological Activities

Herbicidal and Fungicidal Activities : The synthesis and preliminary biological tests of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds indicate significant herbicidal and fungicidal activities. This research exemplifies the potential for developing agrochemicals from thieno and related compounds (L. Tian et al., 2009).

Future Directions

properties

IUPAC Name |

5-cyclopentylthieno[2,3-c]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c14-12(15)10-5-8-6-13(7-11(8)16-10)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQZTOFVFQZXBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C3C=C(SC3=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

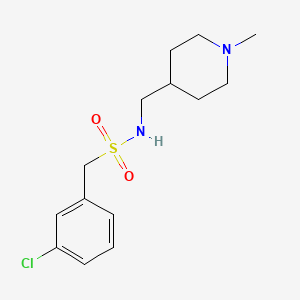

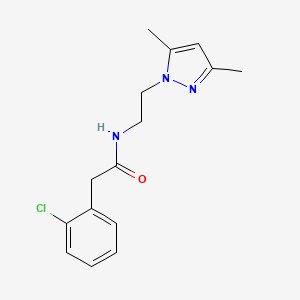

![N-1,3-benzodioxol-5-yl-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2669287.png)

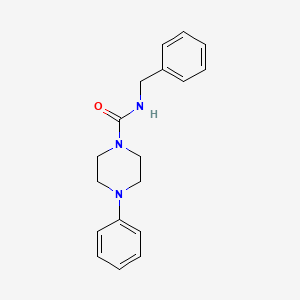

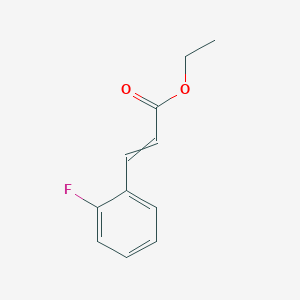

![4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile](/img/structure/B2669291.png)

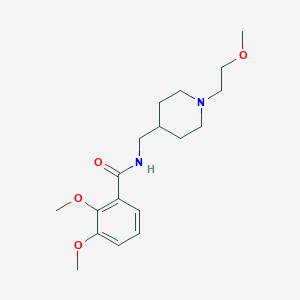

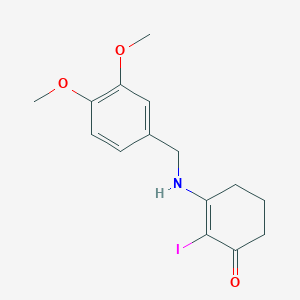

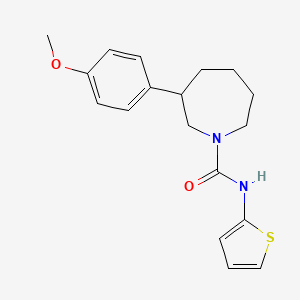

![2-(4-methoxybenzamido)-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2669305.png)